2-(4-Aminophenyl)-6,8-dimethylquinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(4-aminophenyl)-6,8-dimethylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-10-7-11(2)17-14(8-10)15(18(21)22)9-16(20-17)12-3-5-13(19)6-4-12/h3-9H,19H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPJJQNVOFIMRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)N)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enaminone Synthesis
Enaminones serve as critical precursors, synthesized via condensation of methyl-substituted diketones with dimethylformamide dimethylacetal (DMF-DMA). For example, 2,4-pentanedione reacts with DMF-DMA in anhydrous toluene at 80°C to yield the corresponding enaminone, which directs methyl groups to the 6- and 8-positions during cyclization.
Cyclization with Isatin
Reaction of the enaminone with 5-substituted isatin in the presence of trimethylsilyl chloride (TMSCl) as a promoter generates the quinoline core. TMSCl enhances electrophilicity at the carbonyl group, facilitating nucleophilic attack and cyclization. In tert-butanol under reflux, this step achieves yields of 83%.
Reaction Conditions :
- Catalyst : TMSCl (1.2 equiv)
- Solvent : tert-Butanol
- Temperature : 80°C (reflux)
- Time : 6–8 hours
Nitro Group Reduction
To introduce the 4-aminophenyl group, a nitro intermediate is first synthesized. For instance, using 4-nitroacetophenone-derived enaminone in the Pfitzinger reaction yields 2-(4-nitrophenyl)-6,8-dimethylquinoline-4-carboxylic acid. Catalytic hydrogenation with 10% Pd/C in ethanol at 50 psi H₂ reduces the nitro group to amine, achieving 92% conversion.
Optimization Insight :
- Catalyst Loading : 5 wt% Pd/C minimizes side reactions.
- Solvent Choice : Ethanol balances hydrogen solubility and substrate stability.
Three-Component Iron-Catalyzed Synthesis
A tandem iron-catalyzed method enables direct assembly of the quinoline skeleton from arylamines, glyoxylic esters, and α-ketoesters.
Reaction Mechanism
Iron(III) chloride (FeCl₃) catalyzes condensation between 4-aminophenylamine, methyl glyoxylate, and dimethyl α-ketoglutarate. The process proceeds via imine formation, followed by cyclization and dehydrogenation, yielding 2-(4-aminophenyl)-6,8-dimethylquinoline-4-carboxylate.
Key Parameters :
- Catalyst : FeCl₃ (10 mol%)
- Solvent : Dimethyl sulfoxide (DMSO)
- Temperature : 110°C
- Yield : 78%
Ester Hydrolysis
The methyl ester at C-4 is hydrolyzed using 2 M NaOH in methanol-water (4:1) at 60°C for 4 hours, achieving quantitative conversion to the carboxylic acid.
Functional Group Modification Strategies
Carboxylic Acid Derivatization
The 4-carboxylic acid group can be temporarily protected as a tert-butyl ester using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF), enabling subsequent reactions at other positions without decarboxylation.
Aminophenyl Group Introduction via Suzuki Coupling
For quinolines lacking the 4-aminophenyl group, a Suzuki-Miyaura coupling installs this moiety. Bromination at C-2 using N-bromosuccinimide (NBS) in acetonitrile, followed by reaction with 4-aminophenylboronic acid and Pd(PPh₃)₄, affords the target compound in 68% yield over two steps.
Conditions :
- Coupling Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : K₂CO₃
- Solvent : Toluene/water (3:1)
Industrial-Scale Production Techniques
Scale-up challenges include minimizing byproducts and ensuring cost-effective purification.
Continuous Flow Pfitzinger Reaction
Adoption of continuous flow reactors reduces reaction time from 8 hours to 30 minutes by enhancing heat transfer and mixing efficiency. A 2018 study demonstrated 89% yield at a 10 kg scale using TMSCl and superheated tert-butanol.
Crystallization Optimization
Recrystallization from ethanol/water (7:3) at 4°C achieves 99.5% purity, critical for pharmaceutical applications.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield | Complexity | Scalability |
|---|---|---|---|---|
| Pfitzinger + Reduction | 3 | 75% | Moderate | High |
| Iron-Catalyzed Three-Component | 1 | 65% | Low | Moderate |
| Suzuki Coupling | 2 | 68% | High | Low |
Key Findings :
- The Pfitzinger route offers superior scalability and yield.
- Three-component methods reduce step count but require stringent solvent control.
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminophenyl)-6,8-dimethylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Properties
Quinoline derivatives, including 2-(4-Aminophenyl)-6,8-dimethylquinoline-4-carboxylic acid, have been extensively studied for their biological activities. Research indicates that this compound exhibits significant antimicrobial and anticancer properties. For instance, derivatives of this compound have shown efficacy against various cancer cell lines, including HepG2 (liver cancer) and HCT116 (colon cancer) cells. The mechanism of action typically involves the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation .
Case Study: Inhibition of Enzymes
A notable study focused on the enzyme xanthine oxidase, which is implicated in various diseases, including gout and cardiovascular disorders. Compounds related to this compound were synthesized and evaluated for their inhibitory activity against xanthine oxidase. These compounds demonstrated promising results, indicating potential as therapeutic agents in managing hyperuricemia .
Materials Science
Fluorescent Probes and Dyes
The compound's structural properties make it suitable for use as a fluorescent probe in biological imaging. Its ability to interact with biological molecules allows for visualization in cellular environments, which is crucial for understanding cellular processes and disease mechanisms. Additionally, it can serve as a precursor in synthesizing dyes and pigments used in various industrial applications .
Industrial Applications
Synthesis of Complex Organic Molecules
In organic synthesis, this compound serves as a building block for creating more complex chemical structures. Its versatility allows chemists to modify its functional groups to tailor the properties of the resulting compounds for specific applications.
Development of Industrial Chemicals
The compound is also utilized in developing industrial chemicals due to its stability and reactivity. It can be incorporated into formulations requiring specific chemical properties, such as enhanced solubility or stability under varying conditions .
Data Summary Table
Mechanism of Action
The mechanism of action of 2-(4-Aminophenyl)-6,8-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may disrupt bacterial cell membranes or inhibit essential enzymes. In anticancer research, it could interfere with cell division or induce apoptosis in cancer cells. The exact pathways and molecular targets depend on the specific application and require further investigation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Electron-Donating vs. Electron-Withdrawing Groups
- 4-Aminophenyl Derivative: The amino group (-NH₂) is a strong electron-donating group, increasing electron density on the phenyl ring.
- 4-Methoxyphenyl Analog (CAS 351357-29-4): The methoxy group (-OCH₃) is moderately electron-donating. This compound has a molecular formula of C₁₉H₁₇NO₃, a molecular mass of 307.34 g/mol, and a melting point of 239°C . The methoxy group provides steric bulk without the hydrogen-bonding capacity of the amino group.
- 4-Bromophenyl Analog (CAS 342017-99-6): Bromine (-Br) is electron-withdrawing, reducing electron density on the phenyl ring. This derivative (C₁₈H₁₄BrNO₂) has a molecular weight of 376.22 g/mol and may exhibit lower solubility in polar solvents .
Steric and Lipophilicity Considerations
Structural Modifications in Heterocyclic Systems
- Thienyl-Substituted Analogs: Derivatives like 2-(5-ethylthien-2-yl)-6,8-dimethylquinoline-4-carboxylic acid (CAS 438230-08-1) incorporate sulfur-containing heterocycles, which can alter electronic properties and enhance interactions with metal ions in biological systems .
Research Implications
The 4-aminophenyl derivative’s unique electronic profile positions it as a promising candidate for further pharmacological studies, particularly in antibacterial applications. Comparative studies suggest that electron-donating groups enhance activity against Gram-positive bacteria, while bulky or electron-withdrawing substituents may optimize pharmacokinetic properties like half-life or tissue penetration . Future work should focus on synthesizing and testing the target compound against resistant bacterial strains to validate its efficacy.
Biological Activity
2-(4-Aminophenyl)-6,8-dimethylquinoline-4-carboxylic acid is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on a review of current literature and research findings.
Chemical Structure and Properties
The compound features a quinoline core with an amino group and carboxylic acid functional groups that are pivotal for its biological interactions. The presence of methyl groups at positions 6 and 8 enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. Its structural characteristics allow it to engage in:
- Hydrogen bonding
- π-π stacking
- Hydrophobic interactions
These interactions can lead to the inhibition or modulation of enzymatic activity, making it a candidate for therapeutic applications in various diseases .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antibacterial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
- Methicillin-resistant Staphylococcus aureus (MRSA)
Table 1 summarizes the antibacterial activity of selected derivatives compared to standard antibiotics:
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Comparison |
|---|---|---|---|
| This compound | S. aureus | 18 | Superior to ampicillin |
| This compound | E. coli | 15 | Comparable to gentamicin |
| This compound | MRSA | 20 | Effective against resistant strains |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines by targeting specific pathways involved in tumor growth. Notably, research has indicated that quinoline derivatives can inhibit eIF4A, a crucial factor in protein synthesis associated with malignant growth .
Study on Antibacterial Efficacy
In a study published in MDPI, a series of quinoline derivatives were synthesized and evaluated for their antibacterial activity using the agar diffusion method. The findings revealed that structural modifications significantly enhanced their efficacy against multiple bacterial strains .
Study on Anticancer Mechanisms
Another study explored the mechanism by which quinoline derivatives inhibit cancer cell growth. It was found that these compounds could induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .
Q & A
Q. What are the recommended synthetic routes for 2-(4-Aminophenyl)-6,8-dimethylquinoline-4-carboxylic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of substituted anilines with diketones to form the quinoline core. For example, analogous compounds like 6,8-dichloro-2-hydroxyquinoline-4-carboxylic acid are synthesized via cyclization under acidic conditions, followed by functional group modifications (e.g., amination at the 4-position) . Key steps include:
Cyclization : Use of diphenyl ether at 90°C for quinoline ring formation .
Amination : Introduction of the 4-aminophenyl group via nucleophilic substitution or palladium-catalyzed coupling.
Methyl Group Retention : Ensure reaction conditions (e.g., pH, temperature) preserve methyl substituents at positions 6 and 4.
Optimization involves adjusting solvent polarity (e.g., methanol/water mixtures), catalyst loading, and reaction time. Yields >80% are achievable with strict anhydrous conditions and inert atmospheres .
Q. How should researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions. For example, the 4-aminophenyl group shows characteristic aromatic proton signals at δ 6.5–7.2 ppm, while methyl groups appear as singlets near δ 2.3–2.5 ppm .
- X-ray Crystallography : Resolve the quinoline core’s planar structure and hydrogen-bonding patterns. A related compound, 2-(4-methylphenyl)quinoline-4-carboxylic acid, crystallizes in the monoclinic space group with unit cell parameters , confirming steric effects of methyl groups .
- Mass Spectrometry : Validate molecular weight (theoretical ~308.3 g/mol) via high-resolution MS .
Q. What initial biological screening assays are appropriate for evaluating antimicrobial activity?
- Methodological Answer :
- MIC (Minimum Inhibitory Concentration) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Similar quinoline carboxylic acids show MIC values of 2–16 µg/mL, depending on substituent electronegativity .
- Time-Kill Curves : Assess bactericidal kinetics at 2× MIC. Note: Methyl groups at positions 6 and 8 may enhance membrane penetration compared to halogenated analogs .
- Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK-293) to rule out nonspecific toxicity (IC50 > 50 µM is desirable) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) for quinoline derivatives?
- Methodological Answer :
- Target-Specific Assays : Use enzyme inhibition studies (e.g., Mycobacterium tuberculosis enoyl-ACP reductase for antitubercular activity) to isolate mechanisms .
- SAR Analysis : Systematically vary substituents. For instance, 4-aminophenyl groups enhance DNA intercalation (anticancer), while methyl groups improve lipophilicity (antimicrobial) .
- Metabolic Stability Tests : Evaluate hepatic microsomal degradation to distinguish intrinsic activity from pharmacokinetic artifacts .
Q. What strategies are effective in analyzing structure-activity relationships (SAR) for amino- and methyl-substituted quinolines?
- Methodological Answer :
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic features with activity. For example, methyl groups at positions 6 and 8 increase hydrophobic interactions in bacterial membranes .
- Free-Wilson Analysis : Deconstruct contributions of substituents. The 4-aminophenyl group contributes ~40% of antimicrobial activity in related compounds .
- Crystallographic Data : Overlay active/inactive analogs (e.g., from PDB: 4Q9N) to identify critical binding residues .
Q. How can computational methods predict interaction mechanisms of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to E. coli DNA gyrase (PDB: 1KZN). The carboxylic acid moiety forms hydrogen bonds with Asp73 and Gly77, while methyl groups occupy hydrophobic pockets .
- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox activity. For 2-hydroxy-6-methoxy analogs, a HOMO-LUMO gap of ~4.2 eV correlates with radical scavenging .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of protein-ligand complexes. Root-mean-square deviation (RMSD) < 2.0 Å indicates stable binding .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported reaction yields for similar quinoline syntheses?
- Methodological Answer :
- Control Experiments : Replicate reactions under reported conditions (e.g., 90°C in diphenyl ether for cyclization) while monitoring purity via HPLC .
- Byproduct Identification : Use LC-MS to detect intermediates (e.g., uncyclized diketones) that reduce yields.
- Scale-Dependent Effects : Note that yields >5 g often drop by 10–15% due to heat transfer inefficiencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
